molecular formula C12H22N2O2 B1526144 Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate CAS No. 941295-31-4

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Cat. No. B1526144
M. Wt: 226.32 g/mol
InChI Key: IZLGOGRHBJIRNU-UHFFFAOYSA-N
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Description

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, or tert-butyl diazabicyclononane-9-carboxylate (TBDCN-9-COOH), is an organic compound composed of a tert-butyl group, a diazabicyclononane ring, and a carboxylic acid group. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBDCN-9-COOH has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as a reagent in the synthesis of various pharmaceuticals.

Scientific Research Applications

Enantioselective Oxidation of Secondary Alcohols

A study by Breuning et al. (2009) developed a flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines using tert-butyl esters. These compounds were used as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors, indicating potential applications in asymmetric synthesis (Breuning et al., 2009).

Formation of 1,3-Diazaadamantane Derivatives

Kuznetsov et al. (2014) reported on the synthesis of new compounds containing two 1,3-diazaadamantane moieties, derived from 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. These compounds showcase potential applications in the development of novel organic structures (Kuznetsov et al., 2014).

Synthesis of Nitrogen Heterocyclic Amidines

Research by Song Guo-qian (2013) focused on synthesizing a series of amidine photobase generators using 1,5-diazabicyclo[4,3,0]nonane, demonstrating the potential of these compounds in photobase generation. The study investigated their structure-activity relationship, thermal stability, and photo-sensitivity, highlighting their relevance in photochemistry (Song Guo-qian, 2013).

Conformational Studies and Peptide Mimetics

Mandal et al. (2005) described an efficient synthesis of azabicycloalkane amino acids, demonstrating their utility as rigid dipeptide mimetics for peptide-based drug discovery. This research underscores the importance of such compounds in the development of constrained peptidomimetics (Mandal et al., 2005).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzed its molecular structure using X-ray diffraction. This study highlights the compound's potential for structural and conformational analysis (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGOGRHBJIRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate

CAS RN

941295-31-4
Record name tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of benzyl-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester (477 mg, 1.51 mmol, 1.0 eq) and palladium hydroxide on carbon (466 mg) in ethanol (10 mL) was stirred with hydrogenation under balloon pressure until no more hydrogen uptake. The reaction was then filtered through celite and concentrated under reduced pressure. The crude was purified using chromatography (MeOH/Ethyl Acetate) which gave 3,9-Diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester (170 mg) in 47% yield. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.49 (s, 11H) 1.57-1.70 (m, 1H) 1.70-1.79 (m, 2H) 1.79-2.01 (m, 2H) 2.43-2.58 (m, J=19.14, 12.69, 6.32, 6.32 Hz, 1H) 2.93-3.05 (m, 2H) 3.05-3.18 (m, 2H) 3.99 (br. s., 1H) 4.11 (br. s., 1H)
Name
benzyl-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
Quantity
477 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
466 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HM Gordhan, ST Miller, DC Clancy, M Ina… - Journal of Medicinal …, 2023 - ACS Publications
An unmet medical need remains for patients suffering from dry eye disease (DED). A fast-acting, better-tolerated noncorticosteroid anti-inflammatory eye drop could improve patient …
Number of citations: 2 pubs.acs.org

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